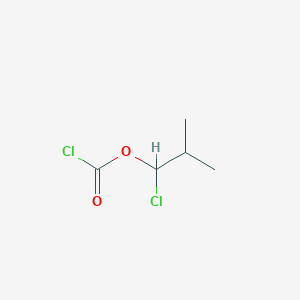

1-Chloro-2-methylpropyl chloroformate

Overview

Description

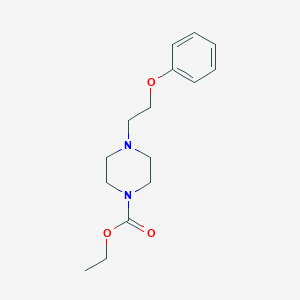

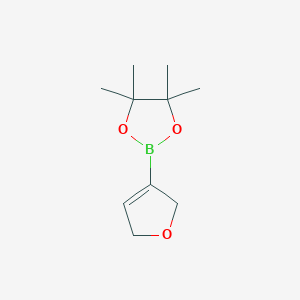

1-Chloro-2-methylpropyl chloroformate (CMPC) is an organochlorine compound and a reagent used in organic synthesis. It is a colorless liquid with a pungent odor and is usually used as a chlorinating agent in the synthesis of organic compounds. CMPC is used in a variety of different chemical reactions, including nucleophilic substitution, alkylation, and acylation. It is also used in the synthesis of pharmaceuticals and other organic compounds, and it has a wide range of applications in the laboratory.

Scientific Research Applications

Methyl Chloroform and Central Nervous System Depression

Methyl chloroform, a related compound to 1-Chloro-2-methylpropyl chloroformate, can lead to central nervous system depression when absorbed excessively. This has been observed in cases of accidental vapor exposure (Stewart, 1971).

Atmospheric Studies

The presence of methyl chloroform in both northern and southern hemispheres has been linked to industrial releases from its use as a cleaning agent and solvent. Its interaction with OH radicals in the atmosphere highlights its impact on atmospheric chemistry (Lovelock, 1977).

Proton Magnetic Resonance Studies

Research in proton magnetic resonance in substances like methyl chloroform has contributed to understanding the behavior of CH3 groups in various materials. This understanding is crucial in fields like material science and chemistry (Powles & Gutowsky, 1953).

Synthesis of Nitrilium Salts

The reaction of nitriles with chloroformates, including butyl chloroformate, leads to the formation of various nitrilium salts. These compounds have potential applications in organic synthesis and pharmaceuticals (Shrestha‐Dawadi & Jochims, 1993).

Enhancing Material Properties

Chloroform has been used to improve the properties of materials like poly(3-hexylthiophene) in transistors. Its boiling point plays a role in the crystallization process during the spin-coating of films, affecting field-effect mobilities (Chang et al., 2004).

Global Emissions and Environmental Impact

The detailed breakdown of emission rates of methyl chloroform, due to its use as an industrial solvent, is important for understanding its environmental impact and for informing policy decisions related to atmospheric health (Midgley & Mcculloch, 1995).

Safety and Hazards

Mechanism of Action

Target of Action

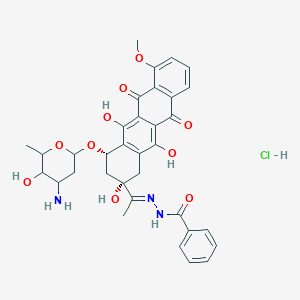

1-Chloro-2-methylpropyl chloroformate is a versatile reactant used in the synthesis of oligodeoxyribonucleotides . The primary targets of this compound are the nucleotide sequences that are being synthesized. These sequences play a crucial role in the formation of DNA and RNA molecules, which are essential for all forms of life.

Mode of Action

The compound interacts with its targets through a two-step cycle using peroxy anion deprotection . This process involves the removal of a protecting group from the nucleotide sequence, allowing the sequence to be extended. The chloroformate group of the compound plays a key role in this deprotection process.

Biochemical Pathways

The action of this compound affects the biochemical pathway of oligodeoxyribonucleotide synthesis . This pathway is responsible for the formation of short DNA or RNA molecules. The downstream effects of this pathway include the production of genetic material for various biological processes, including protein synthesis and gene expression.

Result of Action

The result of the action of this compound is the successful synthesis of oligodeoxyribonucleotides . These molecules are essential for various biological processes, including the coding, decoding, regulation, and expression of genes.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability . Furthermore, the compound is sensitive to moisture and can react with water, so it’s important to handle and store it under dry conditions . Safety measures should also be taken to prevent exposure to the compound, as it can cause burns of eyes, skin, and mucous membranes .

properties

IUPAC Name |

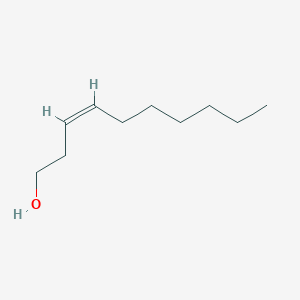

(1-chloro-2-methylpropyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c1-3(2)4(6)9-5(7)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGLZTPABVHWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(OC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369851 | |

| Record name | 1-Chloro-2-methylpropyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92600-11-8 | |

| Record name | Carbonochloridic acid, 1-chloro-2-methylpropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92600-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-methylpropyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

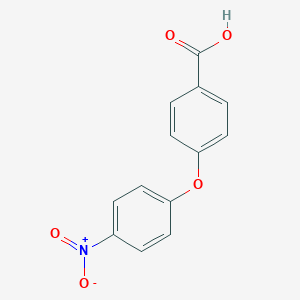

![4-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B110316.png)